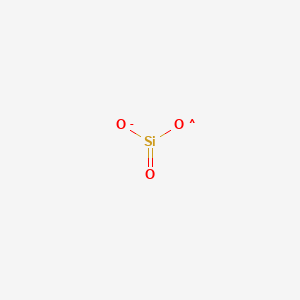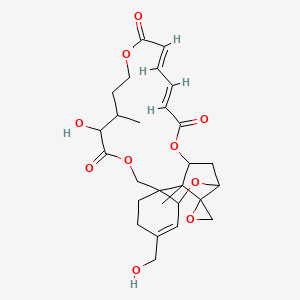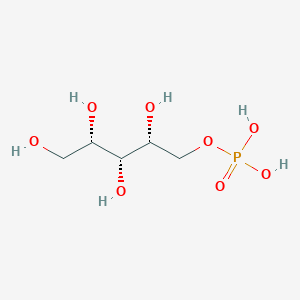
Xylitol 5-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylitol 5-phosphate is an alditol 5-phosphate and a xylitol phosphate. It derives from a xylitol. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Synthesis and Purification
Xylitol 5-phosphate can be synthesized and purified from cell extracts of Lactobacillus casei Cl-16. This process involves centrifugation, filtration, and chromatography, yielding a product with over 99% purity. This method is suitable for the synthesis of various nonmetabolizable sugar phosphates (Trahan, Néron, & Bareil, 1988).
Enzymatic Activity and Metabolism
The catalytic activity of enzymes like xylitol phosphate dehydrogenase in the conversion of sugar phosphates to xylitol has been extensively studied. These enzymes play a crucial role in the production of xylitol in the food and pharmaceutical industries (Razali & Shamsir, 2020).
Dental and Oral Health
This compound has applications in dental health, particularly in inhibiting the growth of mutans streptococci and acid production. This inhibitory effect is linked to the intracellular accumulation of this compound in the presence of various dietary sugars (Kakuta et al., 2003).
Biochemical Analysis
Detailed biochemical analyses have been conducted to understand the conversion mechanisms of xylitol to glycogen via metabolic pathways like the pentose phosphate pathway. These studies provide insights into the metabolic fate of xylitol in vivo (McCormick & Touster, 1957).
Propriétés
Formule moléculaire |
C5H13O8P |
|---|---|
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+/m0/s1 |
Clé InChI |
VJDOAZKNBQCAGE-VPENINKCSA-N |
SMILES isomérique |
C([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Synonymes |
xylitol 5-P xylitol 5-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-3-[(R)-2-(2-Adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-4-phenylbutyric acid](/img/structure/B1231315.png)
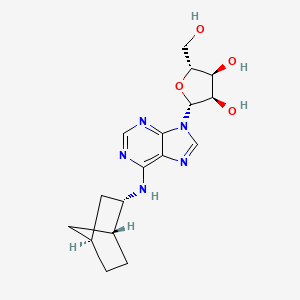
![4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1231317.png)

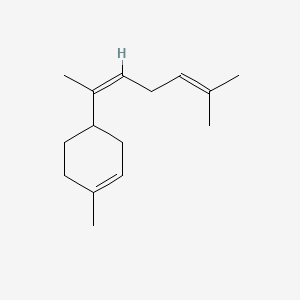
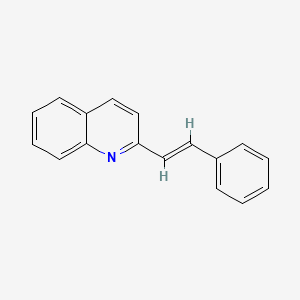
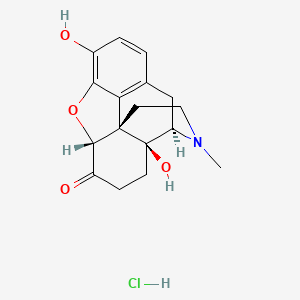
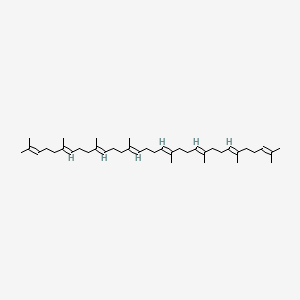
![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)


